Cas no 148853-42-3 (2-(Trifluoromethyl)quinoxaline)

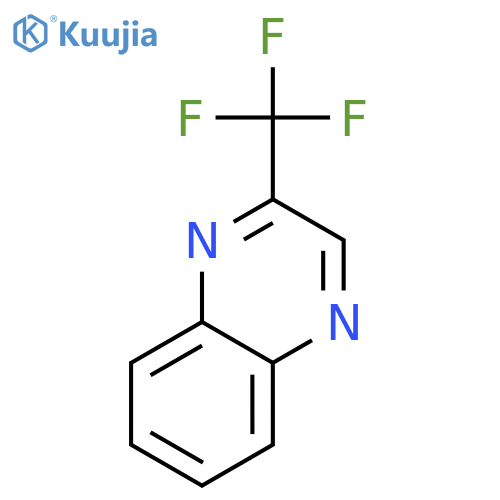

148853-42-3 structure

商品名:2-(Trifluoromethyl)quinoxaline

CAS番号:148853-42-3

MF:C9H5F3N2

メガワット:198.144612073898

MDL:MFCD06656411

CID:100376

PubChem ID:329764529

2-(Trifluoromethyl)quinoxaline 化学的及び物理的性質

名前と識別子

-

- Quinoxaline,2-(trifluoromethyl)-

- 2-(Trifluoromethyl)quinoxaline

- QUINOXALINE, 2-(TRIFLUOROMETHYL)-

- 148853-42-3

- DTXSID90438535

- 2-(Trifluoromethyl)quinoxaline, 97%

- (trifluoromethyl)quinoxaline

- AKOS005255644

- YIQVNKFWTSLVSA-UHFFFAOYSA-N

- FT-0681282

- CS-0320905

- MFCD06656411

- MS-20108

- 2-Trifluoromethylquinoxaline

- 2-Trifluoromethyl-quinoxaline

- CHEMBL3287985

- SCHEMBL1671064

- BBL100956

- STL554750

-

- MDL: MFCD06656411

- インチ: InChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H

- InChIKey: YIQVNKFWTSLVSA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 198.04000

- どういたいしつりょう: 198.04048265g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- ゆうかいてん: 60-65 °C

- PSA: 25.78000

- LogP: 2.64860

2-(Trifluoromethyl)quinoxaline セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301-H315-H319-H335

- 警告文: P261-P301+P310-P305+P351+P338

- 危険物輸送番号:UN 2811 6.1 / PGIII

- WGKドイツ:1

- 危険カテゴリコード: 25-36/37/38

- セキュリティの説明: 26-36/37/39-45

-

危険物標識:

- 危険レベル:IRRITANT

2-(Trifluoromethyl)quinoxaline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Trifluoromethyl)quinoxaline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048318-1g |

2-(Trifluoromethyl)quinoxaline |

148853-42-3 | 97% | 1g |

632.0CNY | 2021-07-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048318-5g |

2-(Trifluoromethyl)quinoxaline |

148853-42-3 | 97% | 5g |

2405.0CNY | 2021-07-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 729981-500MG |

2-(Trifluoromethyl)quinoxaline |

148853-42-3 | 97% | 500MG |

324.85 | 2021-05-17 | |

| Oakwood | 099622-5g |

2-(Trifluoromethyl)quinoxaline |

148853-42-3 | 98% | 5g |

$150.00 | 2024-07-19 | |

| abcr | AB546638-250mg |

2-(Trifluoromethyl)quinoxaline, 98%; . |

148853-42-3 | 98% | 250mg |

€89.00 | 2025-02-13 | |

| abcr | AB546638-1g |

2-(Trifluoromethyl)quinoxaline, 98%; . |

148853-42-3 | 98% | 1g |

€130.80 | 2025-02-13 | |

| Apollo Scientific | PC520550-5g |

2-(Trifluoromethyl)quinoxaline |

148853-42-3 | 97% | 5g |

£224.00 | 2023-09-02 | |

| TRC | T797183-50mg |

2-(Trifluoromethyl)quinoxaline |

148853-42-3 | 50mg |

$ 50.00 | 2022-06-02 | ||

| Chemenu | CM221398-10g |

2-(Trifluoromethyl)quinoxaline |

148853-42-3 | 97% | 10g |

$312 | 2021-08-04 | |

| Chemenu | CM221398-5g |

2-(Trifluoromethyl)quinoxaline |

148853-42-3 | 97% | 5g |

$*** | 2023-03-30 |

2-(Trifluoromethyl)quinoxaline 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

148853-42-3 (2-(Trifluoromethyl)quinoxaline) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:148853-42-3)2-(Trifluoromethyl)quinoxaline

清らかである:99%

はかる:25g

価格 ($):827.0